7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound notable for its potential applications in pharmaceutical research. This compound, with the molecular formula and a molecular weight of 424.5 g/mol, is characterized by its unique thieno[3,2-d]pyrimidine structure, which is often associated with various biological activities.
The compound is cataloged in chemical databases such as PubChem, where it is available for research purposes. Its purity is typically around 95%, making it suitable for various experimental applications.
This compound falls under the category of thieno[3,2-d]pyrimidine derivatives. Thieno[3,2-d]pyrimidines are known for their diverse biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The presence of fluorine atoms and piperazine moieties enhances its pharmacological profile.
The synthesis of 7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can be accomplished through several methods. A common approach involves the reaction of appropriate thiophene and pyrimidine precursors with fluorinated phenyl groups and piperazine derivatives.
InChI=1S/C22H18F2N4OS/c23-15-7-5-14(6-8-15)16-13-30-20-19(16)25-22(26-21(20)29)28-11-9-27(10-12-28)18-4-2-1-3-17(18)24/h1-8,13H,9-12H2,(H,25,26,29)
This representation aids in understanding the spatial arrangement of atoms within the molecule.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically performed under controlled conditions to favor desired pathways while minimizing side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography are employed to monitor reaction progress and purity.
The mechanism of action for 7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has potential applications in scientific research:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1